An In-depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: Physical and Chemical Properties
An In-depth Technical Guide to (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, a deuterated isotopologue of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. This compound and its non-deuterated analog are of significant interest in pharmaceutical development and asymmetric synthesis. This document compiles available data on its properties, outlines a relevant synthetic protocol, and illustrates its role in drug development.
Core Physical and Chemical Properties
The physical and chemical properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 are summarized below. For comparative purposes, data for the non-deuterated analog, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, is also provided.
Data Summary
Table 1: Physical and Chemical Properties of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁D₅N₂ | [1][2] |
| Molecular Weight | 133.25 g/mol | [1][2] |
| Appearance | Red Oil | [1] |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | Soluble in Dichloromethane (DCM) | [1] |
| CAS Number (Unlabeled) | 22795-99-9 | [1][2] |
Table 2: Physical and Chemical Properties of (S)-2-(Aminomethyl)-1-ethylpyrrolidine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Clear colorless to faintly yellow liquid | [][4] |
| Boiling Point | 50-52 °C | [5] |
| 58-60 °C at 16 mmHg | [6][7] | |
| 150-151 °C | [] | |
| Density | 0.919 g/mL at 25 °C | [8] |
| 0.884 g/mL at 25 °C | ||
| 0.90 g/mL | [5] | |
| Refractive Index | n20/D 1.4670 | [9] |
| n20/D 1.466 | ||
| n20/D 1.47 | [][5] | |
| Optical Rotation | [α]/D −109.0 to −95.0° (c = 1 in methanol) | |
| [α]20/D = -97 to -94° (C = 0.9 in CHCl₃) | [5] | |
| Solubility | Soluble in chloroform, methanol (B129727). Slightly soluble in water. | [][9] |
| pKa | 10.04 ± 0.40 (Predicted) | [4] |
Synthesis and Experimental Protocols
Electrolytic Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine
This method outlines the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine to yield 2-(Aminomethyl)-1-ethylpyrrolidine.[7][10]
Materials and Equipment:
-
Electrolytic apparatus (e.g., a 200 ml glass beaker with a porous unglazed cylinder)
-
Copper plate (cathode)
-
Palladium plate (anode)
-
1-ethyl-2-nitromethylenepyrrolidine
-
Saturated aqueous sodium carbonate solution
-
2 N aqueous sodium carbonate solution
-
Methanol
-
Carbon dioxide source
-
Power supply for electrolysis
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Apparatus Setup: An electrolytic cell is assembled using a 200 ml glass beaker containing a porous unglazed cylinder (40 mm diameter x 140 mm length). A copper plate (40 x 180 mm²) is used as the cathode and a palladium plate (30 x 40 mm²) as the anode.[10]
-
Electrolyte Addition: 50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber (inside the porous cylinder). The cathode chamber (the glass beaker) is filled with 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.[10]
-
Pre-electrolysis: Carbon dioxide is passed through the catholyte solution for several minutes while a pre-electrolysis is carried out.[10]
-
Electrolytic Reduction: 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber. A current of 1 ampere is applied for 2.5 hours with continuous stirring at a temperature of 20-23 °C, while carbon dioxide is bubbled through the catholyte.[10]
-
Workup: After the electrolysis is complete, the catholyte solution is acidified with dilute sulfuric acid, and the methanol is removed under reduced pressure. The remaining residue is made strongly basic with a dilute aqueous sodium hydroxide (B78521) solution and then extracted with ether.[7]
-
Purification: The ether extract is dried over anhydrous potassium carbonate, the ether is distilled off, and the residue is purified by distillation under reduced pressure to yield oily 2-aminomethyl-1-ethylpyrrolidine. The reported yield is 95%.[7][10]
Applications in Drug Development and Asymmetric Synthesis
(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a valuable chiral building block in the pharmaceutical industry.[4][5] Its primary application is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Levosulpiride.[9][11][12] The stereochemistry of this compound is crucial for the efficacy and safety of the final drug product.
Furthermore, its chiral nature makes it a useful ligand in asymmetric catalysis, where it can be used to induce stereoselectivity in chemical reactions.[5] It is also utilized as a proline-based organocatalyst in asymmetric transformations such as Aldol, Mannich, and Michael reactions.[]
The deuterated form, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of drugs containing this structural motif.[13]
Visualizations
Logical Workflow for the Application in Drug Development
The following diagram illustrates the role of (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a chiral building block in the development of pharmaceuticals like Levosulpiride.
Caption: Role of (S)-2-(Aminomethyl)-1-ethylpyrrolidine in Pharmaceutical Synthesis.
Experimental Workflow for the Electrolytic Synthesis
The diagram below outlines the key steps in the electrolytic synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine.
Caption: Workflow for the Electrolytic Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine.
References
- 1. (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 [srdpharma.com]
- 2. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 7. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 8. (S)-(-)-2-氨甲基-1-乙基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S)-2-(Aminomethyl)-1-ethylpyrrolidine | 22795-99-9 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. H57137.03 [thermofisher.com]
- 12. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
